tert-Butylamine

描述

This compound is a primary aliphatic amine that is ethylamine substituted by two methyl groups at position 1. It is a conjugate base of a tert-butylammonium.

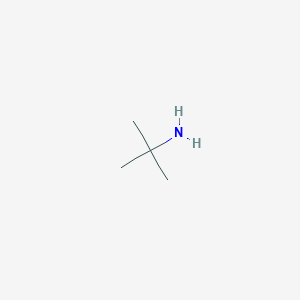

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRBMKDOPFTVDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10017-37-5 (hydrochloride), 60469-70-7 (hydrobromide), 63302-54-5 (sulfate[2:1]) | |

| Record name | Erbumine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024681 | |

| Record name | tert-Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an amine odor; [HSDB] | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

111.9 °F at 760 mmHg (NTP, 1992), 44 - 46 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

50 °F (NTP, 1992), -8 °C, 16 °F (-8 °C) (closed cup) | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Miscible with alcohol and ether; soluble in chloroform, Sol in common organic solvents, In water, 1X10+6 mg/L at 25 °C /miscible/ | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6958 at 20 °C/4 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR= 1) | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

568.7 mmHg (USCG, 1999), 372.0 [mmHg], 372 mm Hg at 25 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-64-9 | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbumine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERBUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z53KF68U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-89.5 °F (NTP, 1992), -72.65 °C | |

| Record name | TERT-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TERT-BUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butylamine: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butylamine, a pivotal primary aliphatic amine in organic synthesis. It details its chemical identity, physical and chemical properties, spectroscopic signatures, and established synthesis protocols. The information is presented to support research and development activities, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical Identity and Structure

This compound, systematically named 2-methylpropan-2-amine , is one of the four isomers of butylamine.[1] It is a clear, colorless liquid characterized by an ammonia-like odor.[2] The structure consists of a central tertiary carbon atom bonded to three methyl groups and an amino group (-NH2), which imparts its basic properties.

| Identifier | Value |

| Chemical Formula | C4H11N[1] |

| IUPAC Name | 2-methylpropan-2-amine[2] |

| CAS Number | 75-64-9[2] |

| Molecular Weight | 73.14 g/mol [2] |

| Synonyms | t-Butylamine, 2-Amino-2-methylpropane, 2-Aminoisobutane, Erbumine[1][2] |

Below is a diagram illustrating the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high volatility and miscibility with water and common organic solvents are notable characteristics.

| Property | Value |

| Appearance | Colorless liquid[2] |

| Odor | Ammonia-like[2] |

| Boiling Point | 44-46 °C[3] |

| Melting Point | -67 °C[3] |

| Density | 0.696 g/mL at 25 °C[4] |

| Flash Point | -38 °C[5] |

| Solubility in Water | Miscible[4] |

| pKa | 10.68 at 25 °C (for the conjugate acid)[2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | |

| Chemical Shift (ppm) | Multiplicity |

| ~1.1 | Singlet |

| ~1.2 | Singlet |

| ¹³C NMR | |

| Chemical Shift (ppm) | Assignment |

| ~30 | (CH₃)₃C- |

| ~50 | (CH₃)₃C- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Medium | N-H asymmetric stretch |

| 3310 | Strong | N-H symmetric stretch |

| 2972 | Very Strong | C-H asymmetric stretch |

| 1612 | Weak | N-H scissoring (bend) |

| 1455 | Very Weak | C-H asymmetric deformation |

| 1364 | Strong | C-H symmetric deformation |

| 1238 | Medium | C-C symmetric stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 73 | Low | [M]⁺ (Molecular Ion) |

| 58 | 100% (Base Peak) | [M - CH₃]⁺ |

| 43 | Moderate | [C(CH₃)₂]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Synthesis of this compound

This compound can be synthesized through various methods, with the choice of method often depending on the scale and available starting materials.

Industrial Production

The primary industrial method for producing this compound is the direct amination of isobutylene (B52900) using a zeolite catalyst.[6]

NH₃ + CH₂=C(CH₃)₂ → H₂NC(CH₃)₃

Another established industrial process is the Ritter reaction, where isobutylene reacts with hydrogen cyanide in the presence of a strong acid, followed by hydrolysis.[3][6]

Laboratory Synthesis Protocols

A common and reliable laboratory-scale synthesis involves the hydrolysis of tert-butylurea (B72671).

Experimental Protocol: Hydrolysis of tert-Butylurea

This two-step procedure is adapted from Organic Syntheses.

Step 1: Preparation of tert-Butylurea

-

In a suitable reaction vessel, 52 mL of concentrated sulfuric acid is cooled in an ice bath to approximately 15 °C.

-

To the cooled acid, 30 g of finely powdered urea (B33335) is added portion-wise, ensuring the temperature does not exceed 25 °C.

-

Once the urea has dissolved, 94 mL of tert-butanol (B103910) is added dropwise, maintaining the temperature below 25 °C to minimize the formation of diisobutylene.

-

The resulting mixture is stirred and allowed to stand overnight.

-

The reaction mixture is then poured into 750 mL of an ice-water mixture, causing the tert-butylurea to precipitate.

-

A solution of 80 g of sodium hydroxide (B78521) in 350 mL of water is added to neutralize the excess acid and precipitate more product.

-

The crude tert-butylurea is collected via vacuum filtration.

-

Recrystallization from hot water can be performed for purification.

Step 2: Hydrolysis to this compound

-

To a 250 mL boiling flask, add 15 mL of water, followed by 12 g of sodium hydroxide.

-

Once the sodium hydroxide has dissolved, add 45 mL of ethylene (B1197577) glycol and 14 g of the purified tert-butylurea from Step 1.

-

The flask is fitted with a reflux condenser, and the mixture is heated to a gentle reflux for 4 hours.

-

After reflux, the apparatus is arranged for distillation. The fraction boiling between 40-60 °C is collected in an ice-cooled receiver.

-

The crude amine is dried over sodium hydroxide pellets and then fractionally distilled, collecting the pure this compound at 44-46 °C.

The following diagram illustrates the general workflow for the laboratory synthesis of this compound from tert-butanol and urea.

Caption: Synthesis workflow of this compound.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of a wide range of chemical products.[7]

-

Pharmaceuticals: It serves as an intermediate in the production of drugs such as the semi-synthetic antibiotic rifampicin (B610482) and is used as a counter-ion in drug formulations like perindopril (B612348) erbumine.[7][8]

-

Agrochemicals: A variety of pesticides, including terbacil (B128106) and terbutryn, are derived from this compound.[7]

-

Rubber Industry: It is a precursor to sulfenamide-based rubber vulcanization accelerators.[9]

While this compound itself is not known to be directly involved in biological signaling pathways, its incorporation into larger molecules is critical for achieving the desired biological activity in many pharmaceutical and agricultural products.[2]

Safety and Handling

This compound is a highly flammable liquid and vapor. It is toxic if inhaled and harmful if swallowed. It causes severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for professionals in research and development. For more detailed information, please refer to the cited resources.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound(75-64-9) IR Spectrum [chemicalbook.com]

- 4. This compound | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butylamine (CAS Number 75-64-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and experimental analysis of tert-Butylamine (CAS 75-64-9). The information is curated for professionals in research and development, with a focus on delivering precise, actionable data and methodologies.

Chemical Identity and Physical Properties

This compound, systematically named 2-methylpropan-2-amine, is a primary aliphatic amine. It is a colorless liquid with a characteristic ammonia-like odor.[1][2] It is one of the four isomers of butylamine.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H11N | [2] |

| Molecular Weight | 73.14 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Ammonia-like, strong amine odor | [1][2] |

| Density | 0.696 g/mL at 25 °C | [4] |

| Boiling Point | 43-47 °C (316-320 K) | [2] |

| Melting Point | -67.5 °C (205.65 K) | [2][5] |

| Refractive Index (n20/D) | 1.377 | [4] |

| Vapor Density (air=1) | 2.5 | [2][6][4] |

| Vapor Pressure | 39.29 kPa at 20 °C | [5] |

| logP (Octanol/Water Partition Coefficient) | 0.40 - 0.802 | [1][5] |

Table 2: Solubility and Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Solubility in Water | Miscible | 25 °C | |

| Solubility in Organic Solvents | Miscible with alcohol and ether; Soluble in chloroform | [2][6] | |

| Heat of Vaporization | 30.5 kJ/mol | [1] | |

| Heat of Combustion | -3025.2 kJ/mol | Gas Phase, 298.15 K | [7] |

| Standard Enthalpy of Formation (ΔfH⦵) | -120.68 ± 0.55 kJ/mol | Gas Phase, 298.15 K | [7] |

| Standard Molar Entropy (S⦵) | 233.63 J/K·mol | 298.15 K, 100 kPa | [7] |

Table 3: Safety and Flammability Data

| Property | Value | Source(s) |

| Flash Point | -38 °C (-36.4 °F) (closed cup) | [4][8] |

| Autoignition Temperature | 375 °C (716 °F) | [6][4][8] |

| Explosion Limits | 1.5 - 9.2 % (V) | [8] |

| UN Number | 2735 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectra are readily available and typically show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the amine group. The chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum will show two signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine group are observed, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations are also present.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

This section details methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

Several methods are established for the synthesis of this compound. Below are protocols for two common laboratory-scale preparations.

3.1.1. Synthesis via Ritter Reaction

The Ritter reaction provides a pathway to synthesize this compound from isobutylene (B52900) and hydrogen cyanide in the presence of a strong acid. The reaction proceeds through the formation of a stable tert-butyl carbocation.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked flask is equipped with a stirrer, a dropping funnel, and a thermometer.

-

Reagent Addition: Isobutylene is reacted with sulfuric acid to form tert-butyl hydrogen sulfate. This intermediate then reacts with hydrogen cyanide to produce tert-butylformamide.[5]

-

Hydrolysis: The resulting tert-butylformamide is then hydrolyzed to yield this compound.[5]

-

Work-up and Purification: The reaction mixture is neutralized with a base, and the this compound is extracted. The crude product is then purified by distillation.

Caption: Workflow for the synthesis of this compound via the Ritter Reaction.

3.1.2. Synthesis from tert-Butylurea (B72671)

A common laboratory preparation involves the hydrolysis of tert-butylurea.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with tert-butylurea and a 40% aqueous solution of sodium hydroxide (B78521). A reflux condenser is attached.

-

Reflux: The mixture is heated to a gentle reflux for approximately 4 hours.

-

Distillation: After cooling, the apparatus is configured for distillation. The fraction boiling between 42-46 °C is collected in a cooled receiver to obtain crude this compound.

-

Drying and Redistillation: The crude amine is dried over a suitable desiccant (e.g., sodium hydroxide pellets) and then redistilled to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound from tert-Butylurea.

Determination of Physical Properties

3.2.1. Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Experimental Protocol:

-

Sample Preparation: A small glass vial (Durham tube) is filled about half-full with this compound. A capillary tube, sealed at one end, is placed open-end down into the vial.

-

Apparatus Setup: The vial is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. The atmospheric pressure should also be recorded.[9]

3.2.2. Flash Point Determination (Closed-Cup Method)

The closed-cup method is preferred for volatile liquids as it minimizes the loss of volatile components.

Experimental Protocol:

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag) is used. The apparatus consists of a sample cup with a lid that has openings for an ignition source and a thermometer.[6]

-

Sample Introduction: The sample cup is filled with this compound to the specified level.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.

-

Flash Point: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.[6]

Caption: Logical workflow for determining the flash point of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds, including:

-

Pharmaceuticals: It is a key building block in the manufacture of drugs such as Perindopril Erbumine and Rifampicin.[2]

-

Agrochemicals: It is used in the production of pesticides and fungicides.

-

Rubber Accelerants: It is employed in the synthesis of sulfenamides, which are used as accelerators in the vulcanization of rubber.

-

Research: In a laboratory setting, it can be used as a base and as a reagent in the synthesis of more complex molecules. Mixed complexes of platinum, amino acids, and this compound have shown potential anti-tumor properties.[2][4]

Safety and Handling

This compound is a highly flammable and corrosive liquid.[8][10] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8][11]

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., Butyl rubber), safety goggles, and a face shield, should be worn.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11] Containers should be tightly closed.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, halogens, and isocyanates.[10]

This guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 3. This compound(75-64-9) 1H NMR spectrum [chemicalbook.com]

- 4. filab.fr [filab.fr]

- 5. guidechem.com [guidechem.com]

- 6. oil-tester.com [oil-tester.com]

- 7. benchchem.com [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butylamine, systematically named 2-methylpropan-2-amine, is a primary aliphatic amine with the chemical formula (CH₃)₃CNH₂.[1][2] It is one of the four isomers of butylamine.[1][2][3][4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental methodologies for their determination, and its reactivity, making it a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

The distinct physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and safety considerations.

Physical Properties

This compound is a colorless liquid with a characteristic strong, ammonia-like odor.[1][5][6] It is less dense than water and its vapors are heavier than air.[1][5][6][7]

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁N | [5][8] |

| Molecular Weight | 73.14 g/mol | [5][9][10] |

| Appearance | Clear, colorless liquid | [1][5][6] |

| Odor | Strong amine/ammonia-like | [5][6][9] |

| Boiling Point | 43 to 47 °C (109 to 116 °F; 316 to 320 K) | [3][8] |

| Melting Point | -67 °C (-89 °F; 206 K) | [1][3][4] |

| Density | 0.696 g/mL at 25 °C | [1][3][4] |

| Vapor Density | 2.5 (relative to air) | [4][7][9] |

| Vapor Pressure | 372 mmHg at 25 °C | [5] |

| Solubility in water | Miscible | [3][9] |

| log P (Octanol-Water Partition Coefficient) | 0.3 - 0.4 | [5][9] |

| Refractive Index (n D²⁰) | 1.377 | [1][3][4] |

| Flash Point | -38 °C (-36.4 °F) (closed cup) | [2][10][11] |

| Autoignition Temperature | 380 °C (716 °F; 653 K) | [3][9] |

Chemical Properties

| Property | Value | Reference |

| pKa (of conjugate acid) | 10.68 at 25 °C | [4][5][9][12][13] |

| Chemical Structure | (CH₃)₃CNH₂ | [10][11] |

| CAS Number | 75-64-9 | [3][4][8] |

| Hydrogen Bond Donor Count | 1 | [5] |

Experimental Protocols

Accurate determination of physical and chemical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, a simple distillation method can be employed.

Methodology:

-

Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate temperature reading of the vapor.

-

Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound and a few boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium.

Determination of pKa

The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter for understanding its basicity. Potentiometric titration is a common method for its determination.

Methodology:

-

Sample Preparation: A known concentration of this compound solution is prepared in a beaker.

-

Titration Setup: A calibrated pH meter is immersed in the solution, and a burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.

-

Titration: The acid is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 75-64-9 [m.chemicalbook.com]

- 5. This compound | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Tertiary Butylamine - CAS 75-64-9 | Vinati Organics [vinatiorganics.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 叔丁胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. tert-ブチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pKa of this compound [vcalc.com]

- 13. pKa of this compound [vcalc.com]

laboratory preparation of tert-Butylamine

An In-depth Technical Guide to the Laboratory Preparation of tert-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and rubber vulcanization accelerators.[1] Its unique steric and electronic properties, conferred by the bulky tert-butyl group, make it a valuable component in the synthesis of complex molecules. This guide provides a detailed overview of the core laboratory methods for the preparation of this compound, focusing on the Ritter reaction, the hydrolysis of tert-butylurea (B72671), and the Hofmann rearrangement. Each section includes detailed experimental protocols, a summary of quantitative data for comparative analysis, and visualizations to elucidate reaction pathways and workflows.

Core Synthetic Methodologies

Ritter Reaction

The Ritter reaction is a versatile method for preparing N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or an alkene, in the presence of a strong acid.[2][3] For the synthesis of this compound, tert-butanol (B103910) or isobutylene (B52900) is reacted with a cyanide source (e.g., hydrogen cyanide) in strong acid to form N-tert-butylformamide, which is subsequently hydrolyzed to yield the final product.[1][2] While efficient, this method requires cautious handling of highly toxic cyanide reagents.[4]

Experimental Protocol (Composite)

-

Step 1: Formation of N-tert-butylformamide. In a well-ventilated fume hood, a flask equipped with a stirrer, dropping funnel, and thermometer is charged with a cooled (0-5 °C) mixture of glacial acetic acid and concentrated sulfuric acid. A solution of tert-butanol in acetic acid is then added dropwise, maintaining the temperature below 10 °C. Subsequently, a solution of sodium cyanide in water is added slowly, ensuring the temperature does not exceed 15 °C. The mixture is stirred at room temperature for several hours to complete the reaction.

-

Step 2: Hydrolysis to this compound. The reaction mixture is carefully poured over crushed ice and neutralized with a strong base (e.g., 40% NaOH solution) to initiate the hydrolysis of the intermediate N-tert-butylformamide. The hydrolysis is typically driven to completion by heating the mixture.

-

Step 3: Isolation and Purification. The volatile this compound is distilled from the reaction mixture. The distillate, an aqueous solution of the amine, is then saturated with potassium hydroxide (B78521) to salt out the amine. The organic layer is separated, dried over anhydrous potassium hydroxide pellets, and fractionally distilled to yield pure this compound.[5]

Reaction Mechanism: The Ritter Reaction

Caption: Mechanism of the Ritter reaction for this compound synthesis.

Hydrolysis of tert-Butylurea

This method is considered one of the simplest and most convenient laboratory preparations of this compound.[6] It involves two main stages: the synthesis of tert-butylurea from urea (B33335) and tert-butanol, followed by its hydrolysis under alkaline conditions.[6][7]

Experimental Protocol (Adapted from Organic Syntheses)

-

Step 1: Preparation of tert-Butylurea. [8]

-

In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 193 g of concentrated sulfuric acid and cool in an ice bath.

-

Slowly add 60 g of finely powdered urea, keeping the temperature between 20-25 °C.

-

Add 148 g of tert-butyl alcohol dropwise, maintaining the temperature at 20-25 °C. Higher temperatures can lead to the formation of diisobutylene.[8]

-

After addition, stir for 30 minutes and let the mixture stand overnight at room temperature.

-

Pour the mixture onto 1.5 kg of cracked ice and water.

-

Make the solution alkaline by slowly adding a solution of 160 g of sodium hydroxide in 750 ml of water, keeping the temperature below 25 °C.

-

Collect the precipitated tert-butylurea by filtration, wash with cold water, and recrystallize from hot water to yield 36-39 g of purified product.[8]

-

-

Step 2: Hydrolysis of tert-Butylurea to this compound. [8]

-

In a 500-mL flask, place the dried tert-butylurea (e.g., 38 g) and 150 ml of ethylene (B1197577) glycol.

-

Add a solution of 25 g of sodium hydroxide in 25 ml of water.

-

Attach a reflux condenser and gently reflux the mixture for 4 hours.

-

Reconfigure the apparatus for distillation and collect the fraction boiling between 40-60 °C in an ice-cooled receiver.

-

Dry the crude amine distillate over sodium hydroxide pellets overnight.

-

Fractionally distill the dried amine, collecting the fraction boiling at 44-46 °C. This yields 31-34 g of pure this compound.[8]

-

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate.[9] For this compound synthesis, the starting material is trimethylacetamide (pivalamide). The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide.[9]

Experimental Protocol (Composite)

-

Step 1: Preparation of Sodium Hypobromite (B1234621) Solution. In a flask cooled in an ice bath, a solution of sodium hydroxide in water is prepared. Bromine is added dropwise to the cold, stirred solution to form sodium hypobromite in situ. This solution must be prepared fresh and used immediately.

-

Step 2: Reaction with Trimethylacetamide. A solution of trimethylacetamide in water is added to the freshly prepared sodium hypobromite solution. The mixture is then gently warmed. The reaction progress can be monitored by the disappearance of the amide.

-

Step 3: Hydrolysis of the Isocyanate Intermediate and Isolation. The intermediate isocyanate is hydrolyzed in the basic solution to this compound and carbon dioxide.[9] The volatile this compound is then isolated by steam distillation from the reaction mixture.

-

Step 4: Purification. The distillate is collected, and the this compound is separated and purified as described in the previous methods (salting out, drying, and fractional distillation).

Reaction Mechanism: The Hofmann Rearrangement

Caption: Mechanism of the Hofmann rearrangement for this compound synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for the described laboratory preparation methods, allowing for easy comparison.

| Parameter | Hydrolysis of tert-Butylurea | Ritter Reaction | Hofmann Rearrangement |

| Starting Materials | tert-Butanol, Urea, H₂SO₄, NaOH | tert-Butanol, NaCN, H₂SO₄, NaOH | Trimethylacetamide, Br₂, NaOH |

| Key Intermediate | tert-Butylurea | N-tert-Butylformamide | tert-Butyl Isocyanate |

| Reaction Temperature | 20-25 °C (Urea prep), Reflux (Hydrolysis) | 0-15 °C (Amide prep), Heat (Hydrolysis) | 0-10 °C (Hypobromite prep), Warm |

| Overall Yield | 71-78% (from tert-butylurea)[8] | Varies; can be high but depends on conditions | Generally good, ~70% for some substrates[9] |

| Product Boiling Point | 44-46 °C[8] | 44-46 °C[5] | 44-46 °C |

| Key Safety Concern | Corrosive acids and bases | Highly toxic cyanide, corrosive acids | Toxic and corrosive bromine, strong bases |

General Experimental Workflow

The laboratory preparation of this compound, regardless of the specific synthetic route, generally follows a consistent workflow encompassing reaction, workup, and purification stages.

Caption: General laboratory workflow for the synthesis and purification of this compound.

References

- 1. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

- 4. CN101497572B - A method for producing this compound based on reaction-separation coupling - Google Patents [patents.google.com]

- 5. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group is a cornerstone of modern organic chemistry, valued for the significant steric bulk it imparts. When attached to a nitrogen atom, as in tert-butylamine, this steric hindrance profoundly influences the molecule's reactivity and physicochemical properties. This technical guide provides a comprehensive analysis of the steric effects of the tert-butyl group in this compound, exploring its impact on nucleophilicity, basicity, and reaction outcomes. This document details quantitative data, key experimental protocols, and reaction mechanisms to offer a thorough resource for researchers in chemical synthesis and drug development.

Introduction: The Dichotomy of Basicity and Nucleophilicity

This compound, with the chemical formula (CH₃)₃CNH₂, is a primary aliphatic amine that serves as a classic example of how steric hindrance can dictate chemical behavior. The molecule consists of a primary amine group attached to a tertiary butyl group. This arrangement creates significant steric shielding around the nitrogen's lone pair of electrons.[1]

While electronic effects, such as the electron-donating nature of the three methyl groups, increase the electron density on the nitrogen atom, making this compound a relatively strong base, the bulky nature of the tert-butyl group physically obstructs the approach of the lone pair to an electrophilic center.[1][2] This obstruction leads to a marked decrease in its nucleophilicity compared to less hindered primary amines.[2] This divergence between basicity and nucleophilicity is a central theme in the chemistry of this compound and is a powerful tool in synthetic organic chemistry.

Quantitative Analysis of Steric Hindrance

The steric and electronic effects of the tert-butyl group in this compound can be quantified and compared with other alkylamines. The following tables summarize key data regarding basicity (pKa of the conjugate acid) and nucleophilicity (Mayr's Nucleophilicity Parameter).

Table 1: Comparative Basicity of Primary Alkylamines

| Amine | Structure | pKa of Conjugate Acid (in water) |

| Ammonia | NH₃ | 9.25 |

| Methylamine | CH₃NH₂ | 10.64 |

| Ethylamine | CH₃CH₂NH₂ | 10.63 |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 10.71 |

| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 |

| This compound | (CH₃)₃CNH₂ | 10.68 [3] |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.77[4] |

Data sourced from multiple references where indicated.

The data in Table 1 illustrates that despite its steric bulk, this compound is a relatively strong base, comparable to other primary alkylamines.[3][4] This is attributed to the inductive effect of the three methyl groups, which stabilize the positive charge on the nitrogen in the conjugate acid.[1]

Table 2: Comparative Nucleophilicity of Primary Amines (Mayr's Scale)

| Amine | Structure | Nucleophilicity Parameter (N) in Water |

| Ammonia | NH₃ | 9.5[2] |

| This compound | (CH₃)₃CNH₂ | 10.5 [1][2] |

| Isopropylamine | (CH₃)₂CHNH₂ | 12.0[1] |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3[1][2] |

| Ethylamine | CH₃CH₂CH₂NH₂ | 12.9[1] |

Data sourced from multiple references where indicated.

In stark contrast to its basicity, the nucleophilicity of this compound is significantly lower than that of less sterically hindered primary amines like n-propylamine and ethylamine.[1][2] The Mayr nucleophilicity parameters demonstrate that the tert-butyl group reduces the nucleophilicity by a factor of approximately 1000 compared to a linear primary amine.[2]

Signaling Pathways and Reaction Mechanisms

The steric hindrance of this compound governs its participation in various reaction mechanisms. Understanding these pathways is crucial for predicting reaction outcomes and designing synthetic routes.

Nucleophilic Substitution: A Tale of Two Mechanisms

In nucleophilic substitution reactions, the steric bulk of this compound strongly disfavors the bimolecular (Sₙ2) pathway, which requires a backside attack on the electrophilic carbon. This pathway is highly sensitive to steric hindrance at both the nucleophile and the substrate.[5] Consequently, reactions of this compound with primary and secondary alkyl halides via an Sₙ2 mechanism are exceedingly slow or do not occur.

Conversely, with tertiary alkyl halides, the unimolecular (Sₙ1) mechanism is favored. In this pathway, the rate-determining step is the formation of a carbocation intermediate. This compound, acting as a nucleophile, can then attack the planar carbocation.[6][7]

Figure 1: Influence of steric hindrance on nucleophilic substitution pathways.

The Ritter Reaction: Synthesis of Hindered Amides and Amines

The Ritter reaction is a powerful method for the formation of N-alkyl amides from nitriles and a source of a stable carbocation, such as isobutylene (B52900) or tert-butanol, in the presence of a strong acid.[8][9] This reaction is particularly useful for the synthesis of this compound itself or its derivatives. The mechanism involves the formation of a tert-butyl cation, which is then attacked by the lone pair of the nitrile nitrogen to form a nitrilium ion. Subsequent hydrolysis yields the N-tert-butyl amide, which can be further hydrolyzed to this compound.[9]

Figure 2: Simplified mechanism of the Ritter reaction for N-tert-butyl amide synthesis.

Applications in Drug Development and Chemical Industry

The unique steric properties of this compound make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.

-

Pharmaceuticals: this compound is a key intermediate in the synthesis of the ACE inhibitor perindopril (B612348) erbumine and the antibiotic rifampicin .[8][10] In perindopril, the this compound forms a salt with the carboxylic acid group, which can influence the drug's solubility and bioavailability.[11]

-

Agrochemicals: A variety of pesticides, including terbacil, terbutryn, and terbumeton, are derived from this compound.[8]

-

Rubber Industry: It is used in the preparation of sulfenamide (B3320178) accelerators, such as N-tert-butyl-2-benzothiazylsulfenamide (TBBS), which control the vulcanization of rubber.[8]

Figure 3: General workflow for the synthesis of Perindopril Erbumine.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are intended for laboratory-scale synthesis and should be performed by trained professionals with appropriate safety precautions.

Synthesis of N-tert-Butylacetamide via Ritter Reaction

This protocol describes the synthesis of an N-tert-butyl amide from a nitrile using tert-butyl acetate as the source of the tert-butyl cation.

-

Materials:

-

Methyl 4-cyanobenzoate (B1228447) (1 equivalent)

-

Acetic acid

-

tert-Butyl acetate (2 equivalents)

-

Concentrated sulfuric acid (95%, 1.8 equivalents)

-

Water

-

-

Procedure:

-

In a round-bottom flask, charge methyl 4-cyanobenzoate, acetic acid, and tert-butyl acetate. Stir the mixture at room temperature.[11]

-

Prepare a solution of concentrated sulfuric acid in acetic acid.

-

Slowly add the sulfuric acid solution to the reaction mixture, maintaining the internal temperature below 40°C.[11]

-

Stir the reaction mixture at 30-35°C for several hours, monitoring the progress by TLC or HPLC.[11]

-

Upon completion, slowly and carefully quench the reaction by adding the mixture to ice-cold water.[11]

-

Stir the resulting slurry at room temperature for 17-24 hours.[11]

-

Filter the precipitate, wash with water, and dry under vacuum to yield N-tert-butylacetamide.[11]

-

Synthesis of N-tert-butyl-2-benzothiazylsulfenamide (TBBS)

This protocol outlines the synthesis of a common rubber vulcanization accelerator.

-

Materials:

-

Benzothiazyl disulfide (Accelerator DM) (1 equivalent)

-

This compound (1.5-1.8 equivalents)

-

Water

-

Sodium hydroxide (B78521) (catalyst)

-

-

Procedure:

-

In a four-hole flask equipped with a stirrer, thermometer, and reflux condenser, add water and benzothiazyl disulfide at room temperature and stir to form a suspension.[3]

-

Slowly add this compound while maintaining the temperature between 30-35°C.[3]

-

After the addition is complete, continue stirring at this temperature for 2 hours.[3]

-

Add a 30% sodium hydroxide solution over 30 minutes, keeping the temperature between 40-50°C.[3]

-

Heat the mixture to 80-85°C and maintain for 1 hour.[3]

-

Cool the reaction mixture to 15-20°C and filter the solid product.[3]

-

Wash the product with water and dry at 50°C to obtain TBBS.[3]

-

Salt Formation of Perindopril with this compound

This protocol describes the final salt formation step in the synthesis of perindopril erbumine.

-

Materials:

-

Perindopril free acid

-

Ethyl acetate

-

This compound

-

-

Procedure:

-

Dissolve perindopril free acid in ethyl acetate in a suitable flask.[12]

-

Filter the solution to remove any insoluble impurities.[12]

-

At room temperature, add this compound to the filtrate with stirring.[12]

-

Heat the mixture to reflux until all solids dissolve.[12]

-

Filter the hot solution and then cool to 0°C to induce crystallization.[12]

-

After 30 minutes, filter the precipitated product.[12]

-

Dry the solid under vacuum at 40°C to yield perindopril erbumine.[12]

-

Spectroscopic Data and Interpretation

The steric environment of the tert-butyl group in this compound is reflected in its spectroscopic data.

-

¹H NMR: The proton NMR spectrum of this compound is simple due to the molecule's symmetry. It typically shows a singlet for the nine equivalent protons of the methyl groups and a singlet for the two protons of the amino group. The chemical shift of the methyl protons is around 1.1 ppm, and the amino protons appear around 1.2 ppm in CDCl₃, though the latter's position can vary with concentration and solvent.[13][14]

-

¹³C NMR: The carbon NMR spectrum shows two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. In CDCl₃, the methyl carbons appear around 31 ppm, and the quaternary carbon is observed around 50 ppm.[13][15]

-

FTIR: The infrared spectrum of this compound displays characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹. The C-H stretching of the methyl groups is observed around 2960 cm⁻¹. The NH₂ scissoring vibration appears near 1600 cm⁻¹.[10] The bands in the 1200-1250 cm⁻¹ region can be attributed to the skeletal stretching of the C-C and C-N bonds.

Conclusion

The steric hindrance imparted by the tert-butyl group in this compound is a defining feature that governs its chemical reactivity. While it remains a strong base due to electronic effects, its nucleophilicity is significantly attenuated. This unique characteristic has been strategically exploited in organic synthesis, leading to its use in the production of a wide range of valuable compounds, from pharmaceuticals to industrial chemicals. A thorough understanding of the interplay between steric and electronic effects, supported by quantitative data and mechanistic insights, is essential for leveraging the full potential of this versatile building block in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. N-TERT-BUTYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. CN105503772A - Preparation method for N-tert-butyl benzothiazole sulfenamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof - Google Patents [patents.google.com]

- 9. Ritter reaction - Wikipedia [en.wikipedia.org]

- 10. This compound(75-64-9) IR Spectrum [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN101228179A - The method for preparing perindopril erbumine - Google Patents [patents.google.com]

- 13. This compound | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(75-64-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Reaction of tert-Butylamine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions between tert-butylamine and carbonyl compounds, a cornerstone of synthetic organic chemistry with significant applications in the pharmaceutical and materials science industries. This document details the core principles of these reactions, including imine formation (Schiff base synthesis) and reductive amination, with a focus on the influence of steric hindrance, reaction conditions, and catalytic effects. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways and workflows.

Core Concepts and Reaction Mechanisms

The reaction of the primary amine, this compound, with aldehydes and ketones primarily leads to the formation of N-tert-butyl imines, also known as Schiff bases. This condensation reaction is reversible and typically acid-catalyzed. The bulky tert-butyl group introduces significant steric hindrance, which profoundly influences the reactivity and stability of the resulting imines.[1][2]

A subsequent and highly valuable transformation is the reduction of the formed imine to yield a secondary amine. This two-step sequence, often performed in a one-pot synthesis, is known as reductive amination and is a powerful method for forming carbon-nitrogen bonds.[3][4]

Imine Formation (Schiff Base Synthesis)

The formation of an imine from a primary amine and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism. The reaction is sensitive to pH; mildly acidic conditions (pH 4-5) are generally optimal to facilitate both the protonation of the carbonyl oxygen, which enhances its electrophilicity, and the subsequent dehydration step without excessively protonating the amine nucleophile.[5][6]

The bulky tert-butyl group can slow down the rate of reaction and affect the equilibrium position.[2] To drive the reaction towards the imine product, the removal of water is crucial.[7] This is typically achieved using drying agents like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves, or by azeotropic distillation with a Dean-Stark apparatus.[7][8]

dot

Caption: Mechanism of N-tert-Butyl Imine Formation.

Reductive Amination

Reductive amination is a highly versatile method for the synthesis of secondary and tertiary amines. In the context of this compound, it involves the in-situ formation of the N-tert-butyl imine followed by its reduction. A key advantage of this method is that it avoids the over-alkylation often observed in direct alkylation of amines.[4]

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common.[2][4][9] Sodium cyanoborohydride is particularly useful as it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the carbonyl starting material.[4]

dot

Caption: General Workflow for Reductive Amination.

Quantitative Data on Imine Formation and Reductive Amination

The following tables summarize quantitative data for the reaction of this compound with various carbonyl compounds under different conditions.

Table 1: Imine Formation with Aldehydes

| Aldehyde | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde (B42025) | Amberlyst® 15 | Neat | 2 | 99 | [10] |

| Benzaldehyde | Anhydrous MgSO₄ | CH₂Cl₂ | 1 | - (Conversion) | [11] |

| Benzaldehyde | Anhydrous MgSO₄ | MTBE | 1 | - (Conversion) | [11] |

| 4-tert-butylbenzaldehyde | - | - | - | 97 (isolated) | [1] |

| Cycloheptanone | - | Toluene | 6 | - | [8] |

Table 2: Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Acetaldehyde | Pd catalyst, H₂ | - | 6 | - | [12] |

| Benzaldehyde | - | - | - | 83 | [12] |

| Cycloheptanone | NaBH(OAc)₃ | Dichloroethane | - | 96 | [9] |

| Various Aldehydes | NaBH₄ | Methanol (B129727) | < 3 | 84 (as HCl salt) | [9] |

Spectroscopic Characterization

The formation of N-tert-butyl imines and their subsequent reduction to secondary amines can be monitored and confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data for N-tert-Butyl Imine Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Reference |

| N-benzyl-tert-butylamine | 7.25 & 7.23 (m, 4H), 7.15 (tt, 1H), 3.65 (s, 2H), 1.11 (s, 9H) | 141.4, 128.2, 128.1, 126.6, 50.5, 47.1, 29.0 | - | [1] |

| N-(4-tert-butylbenzyl)-tert-butylamine | 7.47 & 7.36 (d, 4H), 3.65 (d, 2H), 1.34 (s, 9H), 1.17 (s, 9H), 0.81 (br t, 1H) | 144.1, 139.2, 132.9, 126.8, 57.5, 50.6, 46.6, 29.6, 29.1 | - | [1] |

| N-(tert-Butyl)benzamide | 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H) | 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 | 3332 (N-H), 1643 (C=O) | [13] |

The characteristic C=N stretch of an imine in an IR spectrum typically appears in the range of 1690-1640 cm⁻¹. The N-H stretch of the resulting secondary amine after reduction is observed in the region of 3300-3500 cm⁻¹ as a single, weak to medium band.[14][15] In ¹H NMR, the proton on the iminic carbon (R-CH=N-) typically appears downfield. The tert-butyl group gives a characteristic singlet integrating to nine protons.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of an N-tert-butyl imine and a secondary amine via reductive amination.

Synthesis of N-Benzylidene-tert-butylamine

This protocol is adapted from a general procedure for imine synthesis using a heterogeneous catalyst.[10]

Materials:

-

Benzaldehyde (5 mmol)

-

This compound (5.5 mmol)

-

Amberlyst® 15 (0.2 g)

-

Diethyl ether

Procedure:

-

In a 25 mL round-bottom flask, combine benzaldehyde (5 mmol) and this compound (5.5 mmol).

-

Add Amberlyst® 15 (0.2 g) to the mixture.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2 hours.

-

Upon completion, filter the reaction mixture by suction to remove the catalyst.

-

Wash the catalyst with diethyl ether (5-10 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.

-

For low-boiling amines, further drying under high vacuum may be necessary to remove any unreacted starting material.

Reductive Amination of Acetone (B3395972) with this compound

This protocol is a general procedure for reductive amination using sodium borohydride.

-

Acetone (1 eq.)

-

This compound (1 eq.)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (B1210297)

-

Saturated potassium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve acetone and this compound in methanol.

-

Stir the solution at room temperature to allow for imine formation. The progress of imine formation can be monitored by spectroscopy if desired.

-

After a sufficient time for imine formation (e.g., 1-2 hours), slowly add sodium borohydride to the reaction mixture. Caution: Hydrogen gas may be evolved.

-

Continue stirring until the reduction is complete (monitor by TLC).

-